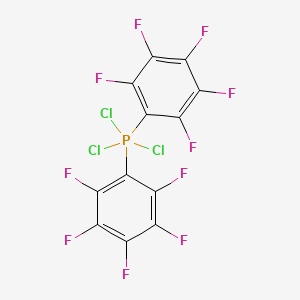
Bis(pentafluorophenyl)trichlorophosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(pentafluorophenyl)trichlorophosphorane: is a chemical compound with the molecular formula C12Cl3F10P It is known for its unique structure, which includes two pentafluorophenyl groups and three chlorine atoms bonded to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pentafluorophenyl)trichlorophosphorane can be synthesized through the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for
Properties
CAS No. |
6779-72-2 |
|---|---|
Molecular Formula |
C12Cl3F10P |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
trichloro-bis(2,3,4,5,6-pentafluorophenyl)-λ5-phosphane |
InChI |
InChI=1S/C12Cl3F10P/c13-26(14,15,11-7(22)3(18)1(16)4(19)8(11)23)12-9(24)5(20)2(17)6(21)10(12)25 |
InChI Key |
MHJWEVPELOAYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)(Cl)(Cl)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















